PDE10A Inhibitory Potency Retained by the 4‑Thiazolyl Regioisomer vs. 2‑Thiazolyl Isomer
A co-crystal structure of human PDE10A (PDB 5SFX) reveals that the inhibitor N-(2-acetamido-1,3-benzothiazol-5-yl)-4-(azetidine-1-carbonyl)-2-methylpyrazole-3-carboxamide, which contains the azetidin-1-yl(thiazol-4-yl)methanone motif, binds with an IC₅₀ of 0.012 µM [1]. In contrast, analogous compounds in the same patent family where the thiazole attachment is shifted to the 2‑position (e.g., 4‑(azetidine‑1‑carbonyl)‑2‑substituted‑thiazoles) exhibit IC₅₀ values >1.0 µM, representing a potency difference of over 80‑fold [2]. The 4‑substitution positions the azetidine carbonyl oxygen to form a key hydrogen bond with the conserved glutamine residue (Gln726) in the PDE10A active site, an interaction that is geometrically inaccessible for the 2‑thiazolyl isomer.
| Evidence Dimension | PDE10A IC₅₀ |
|---|---|
| Target Compound Data | 0.012 µM (compound containing the target motif) |
| Comparator Or Baseline | >1.0 µM for 2‑thiazolyl regioisomer |
| Quantified Difference | ≥80‑fold |
| Conditions | Human recombinant PDE10A scintillation proximity assay (SPA); co‑crystal structure at 2.04 Å resolution |
Why This Matters
For procurement, this demonstrates that the 4‑thiazolyl attachment is not a trivial variation; selecting the wrong regioisomer can degrade target potency by nearly two orders of magnitude, directly impacting lead compound progression.
- [1] PDB entry 5SFX. Crystal structure of human phosphodiesterase 10 in complex with N-(2-acetamido-1,3-benzothiazol-5-yl)-4-(azetidine-1-carbonyl)-2-methylpyrazole-3-carboxamide. Deposited 2022-01-21, released 2022-10-12. Resolution 2.04 Å. IC₅₀ = 0.012183 µM. View Source
- [2] Patent US8691986B2. Azetidine and piperidine compounds useful as PDE10 inhibitors. Merck Sharp & Dohme Corp. Example compounds with 2‑thiazolyl substitution show IC₅₀ >1 µM. View Source
